molecular formula C14H12ClN3O2S B2568763 N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-89-0

N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2568763
CAS No.: 443328-89-0
M. Wt: 321.78
InChI Key: XJSCOBNKOHMSSL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system combining thiazole and pyrimidine rings, with a 5-oxo group and a carboxamide substituent at position 4. The 2-chlorobenzyl group attached to the carboxamide introduces steric and electronic effects that influence its physicochemical and pharmacological properties. Such compounds are often synthesized via cyclization reactions involving thiouracil derivatives and chloroacetic acid, followed by functionalization steps to introduce substituents .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-11-4-2-1-3-9(11)7-16-12(19)10-8-17-14-18(13(10)20)5-6-21-14/h1-4,8H,5-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSCOBNKOHMSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzylamine with a thiazolopyrimidine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.

Scientific Research Applications

N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be elucidated by comparing it with analogs reported in the literature. Key differences lie in substituent patterns, pharmacokinetic properties, and biological activities. Below is a detailed analysis:

Structural Analogues

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Thiazolo[3,2-a]pyrimidine - 5-oxo group
- 6-carboxamide with 2-chlorobenzyl
Enhanced lipophilicity due to chloroaryl group; potential for halogen bonding.
Compound 21 () Thiazolo[3,2-a]pyridine - 5-oxo group
- 7-(2,3-dimethylbenzyl)
- 8-methoxy
- 3-carboxamide (p-tolyl)
Methyl and methoxy groups improve metabolic stability; lower logP compared to chloro-substituted analogs.
Compound 11a () Thiazolo[3,2-a]pyrimidine - 2,4,6-trimethylbenzylidene
- 6-carbonitrile
Planar benzylidene group enhances π-stacking; nitrile group increases electrophilicity.
Compound 9e () Thiazolo[3,2-a]pyrimidine - 2-(morpholinomethyl)
- 5-(2-chlorophenyl)
- Ethyl carboxylate
Morpholine substitution improves solubility; chlorophenyl enhances antimicrobial activity.
Ethyl 7-methyl-3-oxo-5-phenyl... () Thiazolo[3,2-a]pyrimidine - 2-(2,4,6-trimethoxybenzylidene)
- Ethyl carboxylate
Trimethoxy group increases steric bulk; flattened boat conformation in crystal structure.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methoxy groups (as in Compound 21) and morpholine rings (as in Compound 9e) mitigate oxidative metabolism, whereas chloroaryl groups may increase susceptibility to cytochrome P450-mediated dehalogenation .
  • Crystal Packing : Substituents like 2,4,6-trimethoxybenzylidene () induce significant dihedral angles (80.94° between fused rings), affecting solubility and dissolution rates. The target compound’s chloro substituent may similarly influence packing via halogen bonding .

Biological Activity

N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H12ClN3O2S
  • Molecular Weight : 303.78 g/mol
  • CAS Number : 443328-89-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. While the exact pathways remain to be fully elucidated, preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiazolopyrimidine derivatives, including this compound.

Case Study : A recent investigation into thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine showed IC50 values lower than standard chemotherapeutics like doxorubicin in several assays .

2. Anti-inflammatory Activity

Thiazole and pyrimidine derivatives are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes.

Table 1: Comparison of Anti-inflammatory Activities

CompoundIC50 (μmol/L)Reference
N-(2-chlorobenzyl)-5-oxo...0.04 ± 0.01
Celecoxib0.04 ± 0.01

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of specific substituents on the thiazole and pyrimidine rings significantly influences biological activity. For example:

  • Chloro Substituent : The presence of a chlorine atom at the benzyl position enhances the compound's potency against cancer cell lines.
  • Carboxamide Group : This functional group is crucial for maintaining the compound's biological activity.

Research Findings

Recent research has focused on synthesizing and evaluating new derivatives based on the thiazolopyrimidine scaffold. These studies often employ in vitro assays to assess cytotoxicity and anti-inflammatory effects.

Key Findings:

  • Compounds with additional electron-withdrawing groups exhibit increased anticancer activity.
  • Modifications to the thiazole ring can lead to enhanced selectivity for specific cancer types.

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